
Methyl 2-chloro-2-(4-nitrophenyl)acetate
Übersicht
Beschreibung
“Methyl 2-chloro-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8ClNO4 . It is used for research and development purposes .
Synthesis Analysis
There are several methods for synthesizing “Methyl 2-chloro-2-(4-nitrophenyl)acetate”. One method involves the use of 2-naphthol-based multicomponent reactions . Another method involves the use of 2-chloro-N-p-nitrophenylacetamide .Molecular Structure Analysis
The molecular weight of “Methyl 2-chloro-2-(4-nitrophenyl)acetate” is 229.62 . The InChI code for this compound is 1S/C9H8ClNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(4-nitrophenyl)acetate” has a density of 1.4±0.1 g/cm3 and a boiling point of 304.0±27.0 °C at 760 mmHg . The compound is solid in its physical form .Safety and Hazards
Wirkmechanismus
Mode of Action
The compound interacts with its target enzymes through a nucleophilic substitution mechanism. The chlorine atom in the compound is replaced by a nucleophile, often an amine or hydroxyl group, leading to the formation of a new chemical bond. This interaction can result in the inhibition or modification of the enzyme’s activity, depending on the nature of the nucleophile and the enzyme involved .
Biochemical Pathways
The affected biochemical pathways include those involved in the synthesis of aromatic compounds and the detoxification of xenobiotics. The modification of enzyme activity by Methyl 2-chloro-2-(4-nitrophenyl)acetate can lead to changes in the metabolic flux through these pathways, potentially altering the levels of key metabolites and intermediates .
Pharmacokinetics
The pharmacokinetics of Methyl 2-chloro-2-(4-nitrophenyl)acetate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its lipophilic nature. It is distributed throughout the body, with a preference for tissues with high lipid content. Metabolism primarily occurs in the liver, where it undergoes enzymatic transformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the action of Methyl 2-chloro-2-(4-nitrophenyl)acetate results in the formation of new chemical bonds and the modification of enzyme activity. At the cellular level, this can lead to changes in metabolic pathways, affecting cell growth, differentiation, and survival. The compound’s action can also induce stress responses, such as the production of reactive oxygen species (ROS) and the activation of detoxification pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 2-chloro-2-(4-nitrophenyl)acetate. For instance, acidic or basic conditions can affect the ionization state of the compound, altering its reactivity and interaction with target enzymes. Temperature changes can impact the compound’s stability and the rate of enzymatic reactions. Additionally, the presence of other chemicals, such as inhibitors or activators, can modulate the compound’s effects .
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAVZAICHIBXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(4-nitrophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



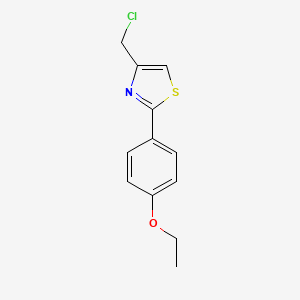

![3-[(4-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3378771.png)
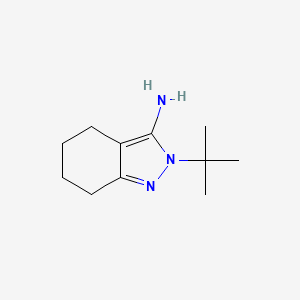
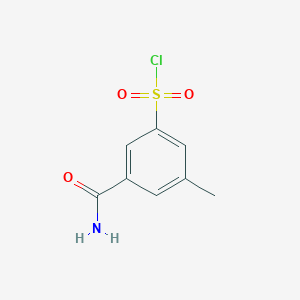
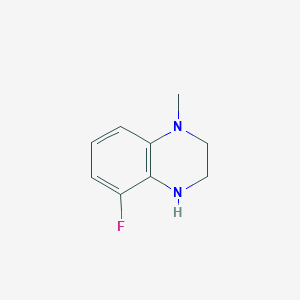
![1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3378803.png)
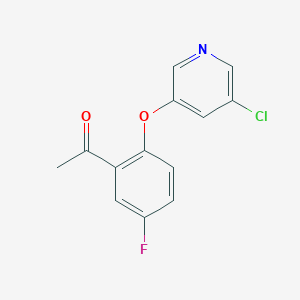

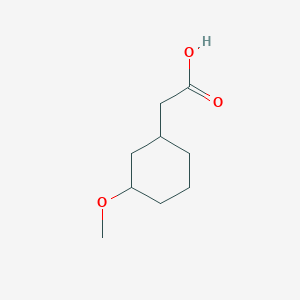
![Methyl 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)-3-hydroxypropanoate](/img/structure/B3378840.png)
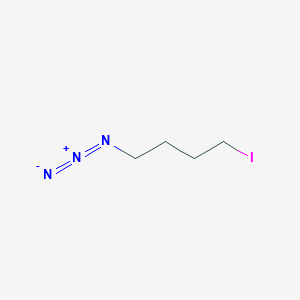
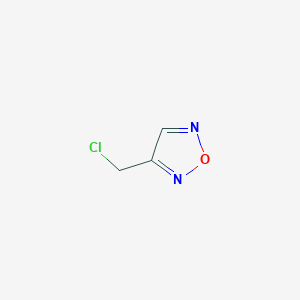
![8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane](/img/structure/B3378862.png)